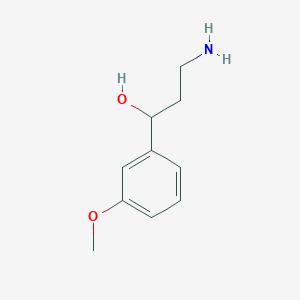

3-Amino-1-(3-methoxyphenyl)propan-1-ol

Description

Chemical Identity: 3-Amino-3-(3-methoxyphenyl)propan-1-ol (CAS: 22490-86-4) is a secondary alcohol and amine with the molecular formula C₁₀H₁₅NO₂ and a molecular weight of 181.23 g/mol . It features a methoxyphenyl group attached to a propanol backbone with an amino group at the β-position. This structural configuration imparts unique physicochemical and biological properties, making it valuable as a pharmaceutical intermediate .

Properties

IUPAC Name |

3-amino-1-(3-methoxyphenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-13-9-4-2-3-8(7-9)10(12)5-6-11/h2-4,7,10,12H,5-6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKMVNIQTKWHKNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(CCN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Amino-1-(3-methoxyphenyl)propan-1-ol is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 3-Amino-1-(3-methoxyphenyl)propan-1-ol is , with a molecular weight of approximately 181.24 g/mol. The structure features an amino group attached to a propanol backbone, linked to a methoxy-substituted phenyl group. This configuration is crucial for its biological activity.

Antioxidant Activity

Research indicates that compounds similar to 3-Amino-1-(3-methoxyphenyl)propan-1-ol exhibit strong antioxidant properties . For instance, derivatives with methoxy groups have demonstrated significant radical scavenging activity, surpassing that of well-known antioxidants like ascorbic acid .

Anticancer Properties

Several studies have investigated the anticancer effects of related compounds. For example, derivatives containing similar structural motifs have shown promising results in inhibiting the proliferation of various cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer). The IC50 values for these compounds ranged between 10–33 nM, indicating potent antiproliferative effects .

The mechanism by which 3-Amino-1-(3-methoxyphenyl)propan-1-ol exerts its biological effects may involve interactions with cellular receptors and enzymes involved in neurotransmission and oxidative stress pathways. Preliminary studies suggest that it may inhibit tubulin polymerization, which is critical for cancer cell division .

Study 1: Antiproliferative Effects on Cancer Cells

In a study focusing on the antiproliferative effects of related compounds, researchers found that certain derivatives led to significant reductions in cell viability in MCF-7 cells. The study utilized flow cytometry to analyze cell cycle arrest and apoptosis induction, confirming that these compounds interact with the colchicine-binding site on tubulin .

Study 2: Antioxidant Activity Assessment

Another investigation assessed the antioxidant activity of various derivatives using the DPPH radical scavenging method. The results indicated that some compounds exhibited antioxidant activities up to 1.4 times greater than ascorbic acid, highlighting their potential as therapeutic agents against oxidative stress-related diseases .

Comparative Analysis

The following table summarizes the biological activities of various compounds structurally related to 3-Amino-1-(3-methoxyphenyl)propan-1-ol:

| Compound Name | Structure | Notable Properties |

|---|---|---|

| 3-Amino-1-(4-methoxyphenyl)propan-1-ol | Structure not shown | Exhibits strong antioxidant activity; anticancer effects reported. |

| 3-Amino-1-(2,4-dimethoxyphenyl)propan-1-ol | Structure not shown | Strong antioxidant; used in synthesizing Erythrina alkaloids. |

| 3-Amino-4-(3-methoxyphenyl)propan-1-ol | Structure not shown | Known for neuroprotective effects; modulates neurotransmitter systems. |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 3-amino-3-(3-methoxyphenyl)propan-1-ol and related compounds:

Structural and Functional Insights :

Halogenation: Chlorine or bromine substituents (e.g., in C₉H₁₁Cl₂NO or C₁₀H₁₃BrNO₂ ) increase molecular weight and polarity, altering binding affinity in receptor-targeted therapeutics.

Amino Group Positioning: The β-amino group in 3-amino-3-(3-methoxyphenyl)propan-1-ol distinguishes it from compounds like 2-(methylamino)-1-(3-methylphenyl)propan-1-one , where the amino group is adjacent to a ketone. This difference significantly impacts metabolic stability and receptor interactions.

Biological Activity: The target compound lacks direct toxicity data, but simpler aminopropanols like 3-aminopropan-1-ol exhibit low acute toxicity (rat oral LD₅₀: 4200 mg/kg) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.